C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine
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Overview
Description
C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine typically involves multiple steps. One common method includes the following steps:
Hydroxymethylation Reaction: This step involves the reaction of methyl acrylonitrile with 4,4’-diaminobiphenyl to form an intermediate product.
Trifluoromethylation Reaction: The intermediate product is then subjected to trifluoromethylation to introduce the trifluoromethyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Another compound with similar trifluoromethyl groups attached to a benzidine structure.
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence.
Uniqueness
C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine is unique due to its specific biphenyl structure with trifluoromethyl groups, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Biological Activity
C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features two trifluoromethyl groups attached to a biphenyl structure, enhancing its lipophilicity and metabolic stability. The molecular formula is C15H14F6N with a molecular weight of approximately 305.27 g/mol. The presence of trifluoromethyl groups is known to influence the compound's interaction with biological targets, potentially affecting its pharmacokinetic properties.
The mechanism of action for this compound involves:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups contribute to the compound's stability and reactivity, allowing it to engage in various biochemical processes.
- Biochemical Pathways : It may influence signaling pathways related to inflammation, cancer progression, or other disease states by acting as an inhibitor or modulator.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structural characteristics may enhance its ability to penetrate microbial membranes.
- Anti-inflammatory Properties : There are indications that this compound could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α .
- Anticancer Effects : Some studies have explored its potential as an anticancer agent by targeting specific cancer cell lines. The trifluoromethyl groups may enhance selectivity towards cancerous cells while reducing toxicity to normal cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Inhibition of TNF-α release | |
Anticancer | Selective cytotoxicity against cancer cell lines |
Case Study: Anticancer Potential
A study conducted by researchers at a prominent university investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound shows favorable characteristics due to the trifluoromethyl groups which enhance metabolic stability and bioavailability. Toxicological studies are ongoing to assess its safety profile, but initial findings indicate low cytotoxicity in non-cancerous cell lines.
Properties
IUPAC Name |
[3-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N/c16-14(17,18)11-4-2-10(3-5-11)12-6-1-9(8-22)7-13(12)15(19,20)21/h1-7H,8,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZVUGBZVPHSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CN)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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